molecular formula C11H7BrN4S3 B10904731 4-{[(E)-(4-bromothiophen-2-yl)methylidene]amino}-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(4-bromothiophen-2-yl)methylidene]amino}-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B10904731
M. Wt: 371.3 g/mol
InChI Key: PZWYBSDQVRUTMT-WLRTZDKTSA-N
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Description

4-{[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]AMINO}-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a brominated thiophene ring and a triazole ring, which are connected through a methylene bridge. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]AMINO}-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is usually synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.

    Bromination of Thiophene: The thiophene ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Condensation Reaction: The brominated thiophene and the triazole derivative are then subjected to a condensation reaction in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bond in the methylene bridge, converting it to a single bond.

    Substitution: The bromine atom in the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as triethylamine or pyridine, and are conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

4-{[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]AMINO}-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has a wide range of applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.

    Materials Science: It is explored for use in the development of organic semiconductors and conductive polymers.

    Biological Studies: The compound’s interactions with various biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action and potential therapeutic applications.

    Industrial Applications: It is used as a precursor in the synthesis of more complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 4-{[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]AMINO}-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s triazole ring can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the brominated thiophene ring can interact with hydrophobic pockets in proteins, enhancing its binding affinity. These interactions can disrupt normal cellular processes, leading to the compound’s antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]AMINO}-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its specific combination of a brominated thiophene ring and a triazole ring. This structure imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further distinguish it from similar compounds.

Properties

Molecular Formula

C11H7BrN4S3

Molecular Weight

371.3 g/mol

IUPAC Name

4-[(E)-(4-bromothiophen-2-yl)methylideneamino]-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C11H7BrN4S3/c12-7-4-8(19-6-7)5-13-16-10(14-15-11(16)17)9-2-1-3-18-9/h1-6H,(H,15,17)/b13-5+

InChI Key

PZWYBSDQVRUTMT-WLRTZDKTSA-N

Isomeric SMILES

C1=CSC(=C1)C2=NNC(=S)N2/N=C/C3=CC(=CS3)Br

Canonical SMILES

C1=CSC(=C1)C2=NNC(=S)N2N=CC3=CC(=CS3)Br

Origin of Product

United States

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